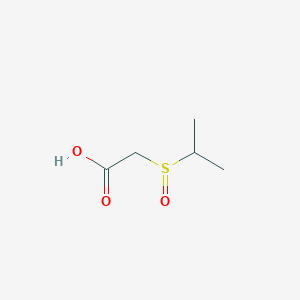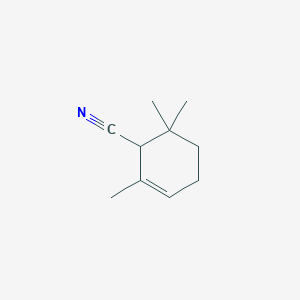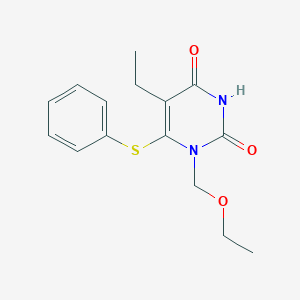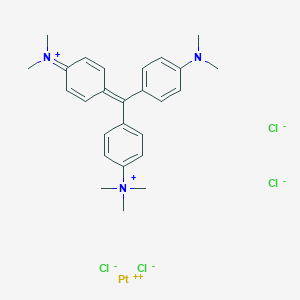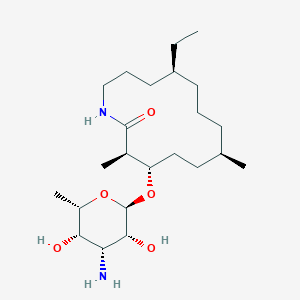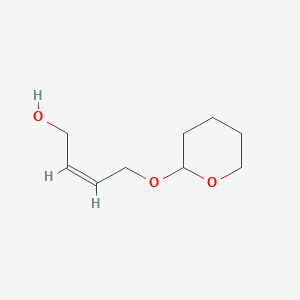
Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Overview
Description
Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate, also known as BTSC, is a novel thiazolidine-3-carboxylate compound that has been widely studied due to its potential applications in the field of medicinal chemistry. BTSC has been found to possess a wide range of biological activities and has been used in a variety of scientific research applications.
Scientific Research Applications
Green Chemistry Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, utilizing water as the optimal reaction medium, highlights a "green" approach to chemical synthesis. This process adheres to green chemistry principles, providing nearly quantitative yields without the need for harmful solvents (Horishny & Matiychuk, 2020).
Antimicrobial Properties
Research on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, starting from key intermediates and reacting with 2-sulfanylacetic acid, has revealed some compounds with promising antimicrobial activities. This demonstrates the potential of benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate derivatives in developing new antimicrobial agents (Gouda et al., 2010).
Anti-inflammatory Potential
The synthesis and biological evaluation of thiazolidinone derivatives bearing benzenesulfonamide for COX-2 inhibitory activity and in vivo anti-inflammatory activity have shown significant potential. Some derivatives exhibited pronounced COX-2 percentage inhibition, suggesting these compounds as lead candidates for developing potent anti-inflammatory agents (Bari & Firake, 2016).
Antitumor Activity
A study on the synthesis of new 5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and their screening for antitumor activity identified compounds with promising effects against most malignant tumor cells. This research opens avenues for the development of new antitumor agents (Horishny & Matiychuk, 2020).
Mechanism of Action
Target of Action
Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a derivative of thiazolidine . Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets due to their diverse therapeutic and pharmaceutical activity .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological targets and pathways due to their diverse therapeutic and pharmaceutical activity .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery .
Future Directions
properties
IUPAC Name |
benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGJIAGILJYTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507526 | |
| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74058-68-7 | |
| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

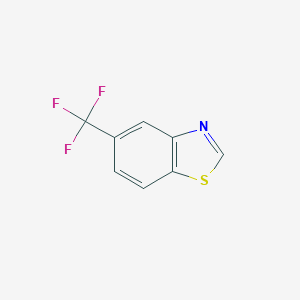
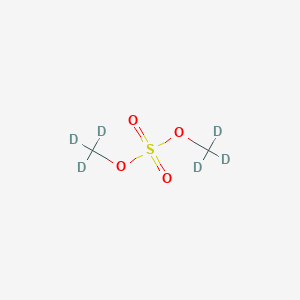
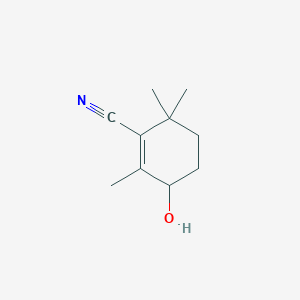
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
